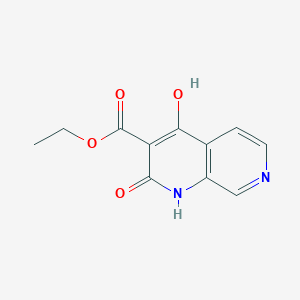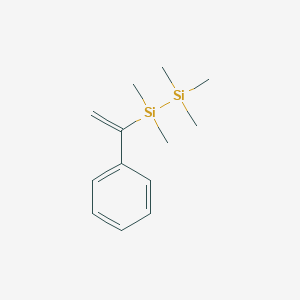
1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is a unique organosilicon compound characterized by the presence of two silicon atoms bonded to a phenylvinyl group and five methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane can be synthesized through the hydrosilylation of phenylacetylene with pentamethyldisilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{PhC≡CH} + \text{(Me}_3\text{Si)}_2\text{H} \xrightarrow{\text{Pt catalyst}} \text{PhC(SiMe}_3\text{)=CH}_2 ]
Industrial Production Methods: While specific industrial production methods for 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Ethyl-substituted disilanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic and optical properties.
Organic Synthesis: Serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and photonics.
Mécanisme D'action
The mechanism by which 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of phenylacetylene, forming the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation or application.
Comparaison Avec Des Composés Similaires
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the vinyl group, leading to different reactivity and applications.
1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane: Similar structure with the vinyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is unique due to the presence of both a phenylvinyl group and five methyl groups attached to the silicon atoms. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
61244-94-8 |
|---|---|
Formule moléculaire |
C13H22Si2 |
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
dimethyl-(1-phenylethenyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
Clé InChI |
SUGDTIRKYVZSJV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





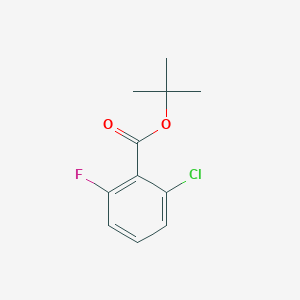
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
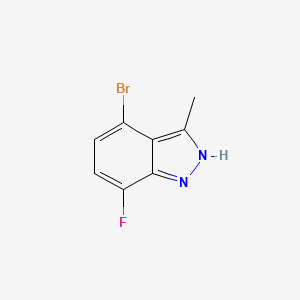
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

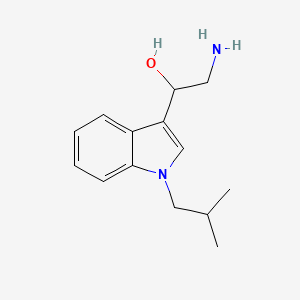
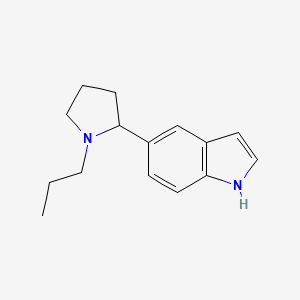
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
